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Compound of Interest

(S)-3-Amino-3-(4-fluoro-phenyl)-
Compound Name:
propionic acid

Cat. No.: B128369

An In-depth Technical Guide to (S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid: Safety,
Handling, and Biological Activity

This guide provides comprehensive safety and handling information for (S)-3-Amino-3-(4-
fluoro-phenyl)-propionic acid, intended for researchers, scientists, and drug development
professionals. It includes detailed summaries of safety data, experimental protocols, and an
overview of its primary mechanism of action.

Chemical Identification and Physical Properties

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid, also known as (S)-p-(4-Fluorophenyl)-[3-
alanine or 4-Fluorophenibut (F-Phenibut), is a derivative of the neurotransmitter GABA. The
presence of a fluorine atom on the phenyl ring significantly influences its pharmacological
properties.[1]
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Property Value

CAS Number 151911-33-0

Molecular Formula CoH10FNO2

Molecular Weight 183.18 g/mol

Appearance White to off-white solid/powder

Storage Temperature

2-8°C or -20°C, protected from light

Purity

Typically 297% (HPLC)

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for (S)-3-Amino-3-(4-fluoro-phenyl)-

propionic acid is not readily available, data from structurally similar compounds and supplier

information indicate the following hazards and precautions.

Hazard Identification

Based on analogous compounds, (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is

expected to be classified with the following hazards:

Hazard Class GHS Pictogram Signal Word Hazard Statement
Skin
) o ) H315: Causes skin
Corrosion/Irritation GHSO07 Warning o
Irritation
(Category 2)
Serious Eye )
o ] H319: Causes serious
Damage/Eye Irritation GHSO07 Warning o
eye irritation
(Category 2A)
Specific Target Organ
Toxicity — Single
] H335: May cause
Exposure (Category GHSO07 Warning ) o
] respiratory irritation
3), Respiratory
System
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Precautionary Measures and Personal Protective
Equipment (PPE)

Precautionary Statement Description

Avoid breathing

P261 _
dust/fume/gas/mist/vapors/spray.
P264 Wash skin thoroughly after handling.
P280 Wear protective gloves/protective clothing/eye
protection/face protection.
IF ON SKIN: Wash with plenty of soap and
P302 + P352
water.
IF IN EYES: Rinse cautiously with water for
P305 + P351 + P338 several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.
Store in a well-ventilated place. Keep container
P403 + P233

tightly closed.

Personal Protective Equipment (PPE):
o Eye/Face Protection: Wear chemical safety goggles or a face shield.
o Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

o Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is

generated.

First Aid Measures
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Exposure Route First Aid Procedure

Move the person to fresh air. If breathing is
Inhalation difficult, give oxygen. Seek medical attention if

symptoms persist.

Immediately wash the affected area with soap
) and plenty of water. Remove contaminated
Skin Contact ] ) S
clothing. Seek medical attention if irritation

develops.

Immediately flush eyes with plenty of water for
Eye Contact at least 15 minutes, lifting upper and lower
eyelids. Seek immediate medical attention.

Do NOT induce vomiting. Rinse mouth with

Ingestion . .
water. Seek medical attention.

Fire-Fighting and Accidental Release Measures

o Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon

dioxide.

o Accidental Release: Wear appropriate PPE. Sweep up the spilled solid material, avoiding
dust generation, and place it in a suitable container for disposal.

Biological Activity and Mechanism of Action

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a potent and selective agonist of the
GABA-B receptor.[1][2][3] Its structural similarity to phenibut and baclofen allows it to bind to
and activate these receptors, which are G-protein coupled receptors that mediate inhibitory
neurotransmission in the central nervous system.[1][4][5][6]

Activation of GABA-B receptors leads to a cascade of downstream effects, including the
inhibition of adenylyl cyclase and the modulation of ion channels.[6] This results in a decrease
in neuronal excitability. Additionally, some evidence suggests that, like other gabapentinoids, it
may also bind to the a2d-1 subunit of voltage-gated calcium channels, which can reduce the
release of excitatory neurotransmitters such as glutamate.[1]

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b128369?utm_src=pdf-body
https://psychonautwiki.org/wiki/F-Phenibut
https://grokipedia.com/page/4-Fluorophenibut
https://pubmed.ncbi.nlm.nih.gov/32735986/
https://psychonautwiki.org/wiki/F-Phenibut
https://www.longecity.org/forum/topic/91163-fluorophenibut-%E2%80%9Cf-phenibut%E2%80%9D-pharmacology-and-pharmicokinetics-what-you-should-know/
https://www.nbinno.com/article/pharmaceutical-intermediates/science-behind-4-fluorophenibut-comprehensive-look
https://www.ncbi.nlm.nih.gov/books/NBK28090/
https://www.ncbi.nlm.nih.gov/books/NBK28090/
https://psychonautwiki.org/wiki/F-Phenibut
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

Intracellular Space

Voltage-Gated

Extracellular Space Potential Binding Cae* Channel (a25-1) Inhibition 8
Caz* Influx Reduces Decreased Neurotransmitter
(S)-3-Amino-3-(4-fluoro-phenyl)- ! Release

propionic acid |

Agonist Binding Activation

GABA-B Receptor

G Protein (Gi/o) Adenylyl Cyclase

Activation

Hyperpolarization

GIRK Channel N
Decreased Neuronal
Opens Excitability

00

Click to download full resolution via product page

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

The following sections outline general methodologies for the synthesis and analysis of (S)-3-
Amino-3-(4-fluoro-phenyl)-propionic acid, based on established procedures for chiral (3-
amino acids.

Asymmetric Synthesis

A common route for the enantioselective synthesis of 3-amino acids is through the conjugate
addition of a chiral amine to an a,3-unsaturated ester, followed by deprotection.

Workflow for Asymmetric Synthesis:
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Starting Materials:
- 4-Fluorocinnamic acid derivative
- Chiral auxiliary (e.g., Evans auxiliary)

i

Formation of Chiral Enolate

:

Diastereoselective Conjugate Addition
of an amine equivalent

:

Hydrolysis and Removal of
Chiral Auxiliary

:

Purification (Crystallization or
Chromatography)

(S)-3-Amino-3-(4-fluoro-phenyl)-
propionic acid

Click to download full resolution via product page
Caption: General Asymmetric Synthesis Workflow.
Detailed Methodology (lllustrative):

» Preparation of the N-Acryloyl Chiral Auxiliary: React 4-fluorocinnamic acid with a chiral
auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a coupling
agent like dicyclohexylcarbodiimide (DCC) to form the corresponding N-enoyl derivative.

o Conjugate Addition: The N-enoyl derivative is reacted with a suitable nitrogen nucleophile
(e.g., lithium salt of benzylamine) in an aprotic solvent (e.g., THF) at low temperatures (e.qg.,
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-78 °C). The stereochemistry of the addition is directed by the chiral auxiliary.

» Hydrolysis and Deprotection: The resulting product is hydrolyzed, typically using aqueous
lithium hydroxide, to cleave the chiral auxiliary. If a protecting group is used on the amine
(like benzyl), it is removed by hydrogenolysis (e.g., Hz, Pd/C).

 Purification: The crude product is purified by recrystallization from a suitable solvent system
(e.g., water/ethanol) or by column chromatography on silica gel.

Analytical Characterization

The purity and identity of the final compound should be confirmed using standard analytical
techniques.

Analytical Workflow:

Purified Product

HPLC Analysis NMR Spectroscopy
(Purity and Enantiomeric Excess) (*H, 13C, *°F for Structure Elucidation)

;

Characterization Data

Mass Spectrometry
(Molecular Weight Confirmation)

Click to download full resolution via product page

Caption: Analytical Characterization Workflow.

Methodology Details:

o High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using
reversed-phase HPLC with UV detection.[7][8][9][10][11]

o Column: C18 column.
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o Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer).
o Detection: UV at a suitable wavelength (e.g., 225 nm).

o Enantiomeric Excess: Determined using a chiral HPLC column or by derivatization with a
chiral reagent followed by separation on a standard C18 column.[12]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
o H NMR: To confirm the proton environments in the molecule.
o 13C NMR: To identify all unique carbon atoms.
o 19F NMR: To confirm the presence and environment of the fluorine atom.

e Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray
ionization (ESI) is a common technique for this type of molecule.

Applications in Research and Drug Development

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a valuable building block in medicinal
chemistry and a tool for neuroscience research.[13]

o Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel
therapeutics, particularly for neurological disorders, due to its ability to modulate GABAergic
systems.[13][14]

o Neurotransmitter Research: Its activity as a GABA-B agonist makes it a useful
pharmacological tool to study the role of this receptor in various physiological and
pathological processes, including anxiety, depression, and pain.[5][13]

» Peptide Synthesis: It can be incorporated into peptides to create peptidomimetics with
enhanced stability and altered biological activity.[15]

This document is intended for informational purposes for qualified professionals and does not
constitute a comprehensive safety or handling guide. Always refer to a specific and complete
Safety Data Sheet (SDS) provided by the supplier before handling this chemical and follow all
institutional safety protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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